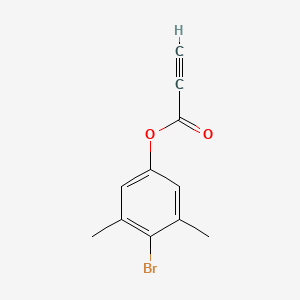
9-Octadecenedioic acid, 1,18-dimethyl ester
Übersicht
Beschreibung
9-Octadecenedioic acid, 1,18-dimethyl ester is an organic compound with the molecular formula C20H36O4. It is a diester derived from 9-octadecenedioic acid and methanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenedioic acid, 1,18-dimethyl ester typically involves the esterification of 9-octadecenedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
C18H32O4+2CH3OH→C20H36O4+2H2O
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of a catalyst and controlled temperature conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-octadecenedioic acid, 1,18-dimethyl ester is used as a precursor for the synthesis of other complex molecules. It serves as an intermediate in organic synthesis and polymer chemistry.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, it is used as a plasticizer, lubricant, and stabilizer in the production of polymers, resins, and coatings. It also finds applications in the manufacture of adhesives, inks, and paints.
Wirkmechanismus
The mechanism by which 9-octadecenedioic acid, 1,18-dimethyl ester exerts its effects depends on its chemical interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Dimethyl octadecanedioate: Similar in structure but lacks the double bond present in 9-octadecenedioic acid, 1,18-dimethyl ester.
Dimethyl sebacate: Another diester with a shorter carbon chain and different physical properties.
Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and physical properties. This double bond allows for additional functionalization and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
13481-97-5 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
dimethyl (E)-octadec-9-enedioate |
InChI |
InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+ |
InChI-Schlüssel |
HGGLIXDRUINGBB-ONEGZZNKSA-N |
Isomerische SMILES |
COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC |
Kanonische SMILES |
COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-2-(pyridin-4-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8436222.png)






![Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate](/img/structure/B8436274.png)
